

Chemical structure and IUPAC name of 3-Fluoro-5-iodotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-5-iodotoluene

Cat. No.: B1340146

[Get Quote](#)

An In-depth Technical Guide to 3-Fluoro-5-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-iodotoluene, also known by its IUPAC name 1-Fluoro-3-iodo-5-methylbenzene, is a halogenated aromatic compound with significant applications as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications in the pharmaceutical industry. The strategic positioning of the fluoro and iodo groups makes this compound a valuable building block in cross-coupling reactions, enabling the synthesis of novel drug candidates and other high-value chemical entities.

Chemical Structure and IUPAC Name

The chemical structure of **3-Fluoro-5-iodotoluene** is characterized by a toluene backbone with a fluorine atom at the C3 position and an iodine atom at the C5 position.

- Chemical Formula: C₇H₆FI

- IUPAC Name: 1-Fluoro-3-iodo-5-methylbenzene[1]
- Synonyms: **3-Fluoro-5-iodotoluene**, 3-Fluoro-5-methyliodobenzene
- CAS Number: 491862-84-1[1]
- SMILES: Cc1cc(F)cc(I)c1

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **3-Fluoro-5-iodotoluene** is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of **3-Fluoro-5-iodotoluene**

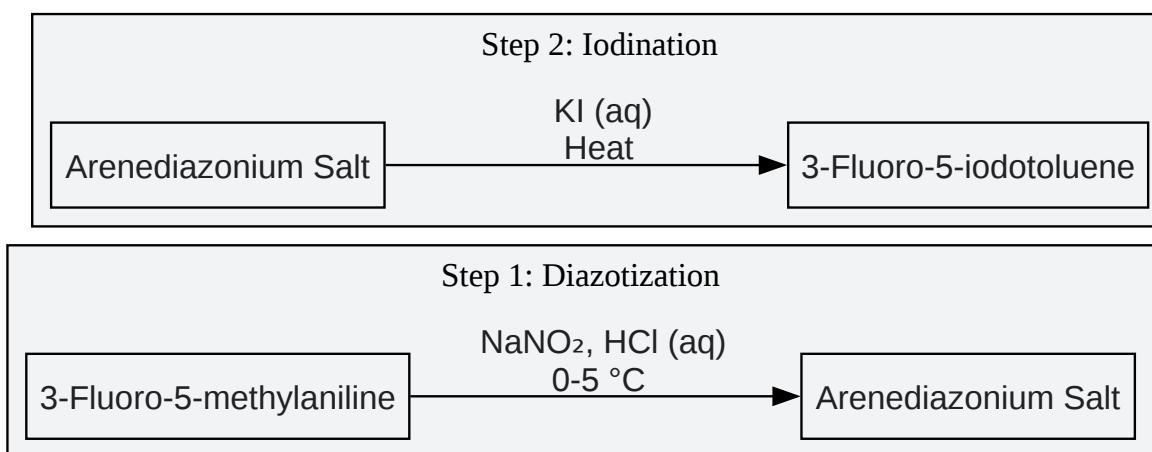
Property	Value	Reference
Molecular Weight	236.03 g/mol	
Appearance	Off-white to slight yellow solid	
Density	1.773 g/mL at 25 °C	
Boiling Point	207.4 °C	
Flash Point	88 °C (closed cup)	
Refractive Index	n _{20/D} 1.577	

Spectroscopic Data:

While a complete, published high-resolution spectrum was not available, typical chemical shifts for similar aromatic compounds can be estimated.

- ¹H NMR: The aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm, showing complex splitting patterns due to coupling with both fluorine and other protons. The methyl protons would appear as a singlet around δ 2.3 ppm.[2][3][4]
- ¹³C NMR: The aromatic carbons would resonate in the region of δ 110-165 ppm. The carbon bearing the fluorine atom will show a large C-F coupling constant. The carbon attached to

the iodine atom will have a chemical shift in the lower end of the aromatic region, and the methyl carbon will appear upfield, around δ 20-25 ppm.[5][6]


- Mass Spectrometry (Electron Ionization): The molecular ion peak (M^+) would be observed at $m/z = 236$. A prominent peak at $m/z = 109$ would correspond to the loss of an iodine atom. Further fragmentation of the toluene backbone would also be expected.[7][8]

Experimental Protocols

Synthesis of 3-Fluoro-5-iodotoluene via Sandmeyer Reaction

A common and effective method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[9][10][11] This protocol outlines the synthesis of **3-Fluoro-5-iodotoluene** starting from 3-Fluoro-5-methylaniline.[12][13]

Reaction Scheme:

[Click to download full resolution via product page](#)

A representative synthesis pathway for **3-Fluoro-5-iodotoluene**.

Materials:

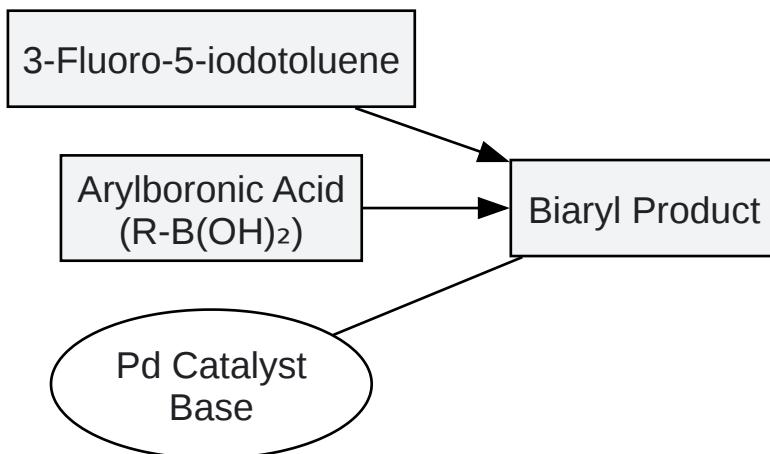
- 3-Fluoro-5-methylaniline

- Sodium nitrite (NaNO₂)
- Concentrated Hydrochloric Acid (HCl)
- Potassium Iodide (KI)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Ice

Procedure:

- **Diazotization:**
 - In a flask equipped with a magnetic stirrer, dissolve 3-Fluoro-5-methylaniline in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- **Iodination:**
 - In a separate flask, dissolve potassium iodide in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.

- Gently heat the reaction mixture to room temperature and then to approximately 60 °C until the gas evolution ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and extract the product with diethyl ether.
 - Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - The crude **3-Fluoro-5-iodotoluene** can be further purified by column chromatography or distillation.


Applications in Drug Development

3-Fluoro-5-iodotoluene serves as a key building block in the synthesis of pharmaceuticals, primarily due to the differential reactivity of the C-I and C-F bonds. The carbon-iodine bond is significantly more reactive in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of aryl or other organic moieties at this position. The fluorine atom often remains intact and can enhance the metabolic stability and binding affinity of the final drug molecule.[14]

While specific drug examples directly citing the use of **3-Fluoro-5-iodotoluene** are proprietary, its utility can be inferred from its structural motifs present in various clinical candidates and approved drugs, particularly in oncology and for central nervous system disorders. Aryl halides are foundational in the synthesis of numerous kinase inhibitors and other targeted therapies.

Representative Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction widely used in the pharmaceutical industry. The C-I bond of **3-Fluoro-5-iodotoluene** can be selectively coupled with an organoboron reagent.

[Click to download full resolution via product page](#)

Suzuki-Miyaura coupling of **3-Fluoro-5-iodotoluene**.

Safety and Handling

3-Fluoro-5-iodotoluene is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

- Hazard Class: Toxic
- Transport Information: UN 2810

Conclusion

3-Fluoro-5-iodotoluene is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its distinct structural features allow for selective functionalization, making it an important intermediate in the preparation of complex molecules for drug discovery and development. The synthetic and reactive methodologies outlined in this guide provide a foundation for its effective utilization in research and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-FLUORO-5-IODOTOLUENE | 491862-84-1 [chemicalbook.com]
- 2. compoundchem.com [compoundchem.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Fluoro-5-iodotoluene [webbook.nist.gov]
- 8. 2-Fluoro-5-iodotoluene [webbook.nist.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. chembk.com [chembk.com]
- 13. 3-Fluoro-5-methylaniline | 52215-41-5 [chemicalbook.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 3-Fluoro-5-iodotoluene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340146#chemical-structure-and-iupac-name-of-3-fluoro-5-iodotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com